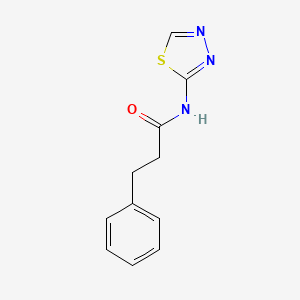

3-phenyl-N-1,3,4-thiadiazol-2-ylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-phenyl-N-1,3,4-thiadiazol-2-ylpropanamide” is a derivative of 1,3,4-thiadiazole . It is a small molecule that contains a five-member heterocyclic moiety . The molecule has a molecular formula of C11H11N3OS and an average mass of 233.290 Da .

Synthesis Analysis

A new series of 1,3,4-thiadiazole derivatives, including “3-phenyl-N-1,3,4-thiadiazol-2-ylpropanamide”, have been synthesized using 2-(5-phenyl-1,3,4-thiadiazol-2-ylamino)acetic acid as an intermediate . The target compounds were synthesized starting from isocyanates and acid hydrazides by conventional and microwave-assisted protocols .Molecular Structure Analysis

The molecular structure of “3-phenyl-N-1,3,4-thiadiazol-2-ylpropanamide” has been confirmed by 1H NMR, 13C NMR, and FT-IR spectroscopy, LC/MS mass spectrometry, and elemental analysis data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-phenyl-N-1,3,4-thiadiazol-2-ylpropanamide” involve the use of 2-(5-phenyl-1,3,4-thiadiazol-2-ylamino)acetic acid as an intermediate . The reaction involves the formation of a new series of 1,3,4-thiadiazole derivatives .Applications De Recherche Scientifique

Antimicrobial Activity

The 1,3,4-thiadiazole core of 3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide has been reported to exhibit significant antimicrobial properties. This compound can be utilized in the development of new therapeutic agents targeting a variety of bacterial strains. Its efficacy against specific pathogens could lead to the creation of novel antibiotics that are crucial in the fight against antibiotic-resistant bacteria .

Antiviral Applications

Research indicates that derivatives of 1,3,4-thiadiazole, such as SMR000120561 , have potential antiviral applications. These compounds can be synthesized and tested against various viral infections, contributing to the development of new antiviral drugs, especially in times when emerging viral threats are a global concern .

Anti-inflammatory Properties

The anti-inflammatory potential of 3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide makes it a candidate for the treatment of chronic inflammatory diseases. By inhibiting specific pathways that lead to inflammation, this compound could be beneficial in creating medications for conditions like arthritis and inflammatory bowel disease .

Antioxidant Effects

Compounds with a 1,3,4-thiadiazole structure have shown antioxidant properties, which are essential in protecting cells from oxidative stressSMR000120561 could be investigated for its ability to neutralize free radicals, potentially leading to applications in preventing or treating diseases caused by oxidative damage .

Antidepressant Activity

The structure of 3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide has been linked to antidepressant effects. This suggests that the compound could be explored as a basis for developing new antidepressants, offering an alternative to current treatments with different mechanisms of action .

Agricultural Applications

There is evidence that certain 1,3,4-thiadiazole derivatives can promote plant growth and increase seed yield and oil content. As such, SMR000120561 might be researched for its potential use in agriculture to enhance crop production and protection against plant pathogens .

Mécanisme D'action

Target of Action

The primary target of 3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide is the estrogen-related receptors (ERRs) . ERRs are a group of nuclear hormone receptors that regulate a wide variety of cellular processes .

Mode of Action

3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide acts as a modulator of ERRs . It interacts with these receptors, modulating their activity . This modulation can lead to the treatment, prevention, or amelioration of one or more symptoms of diseases or disorders related to the activity of ERRs .

Biochemical Pathways

The compound’s interaction with ERRs affects various biochemical pathways. ERRs are involved in a wide range of cellular processes, and their modulation can impact these processes . .

Result of Action

The modulation of ERRs by 3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide can have therapeutic effects on a range of disease states. These include cancer, diabetes, obesity, hyperlipidemia, arthritis, atherosclerosis, osteoporosis, anxiety, depression, Parkinson’s disease, and Alzheimer’s disease .

Propriétés

IUPAC Name |

3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c15-10(13-11-14-12-8-16-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNCZMRLZBQWNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=NN=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cyclohexyl [(2-nitrophenyl)thio]acetate](/img/structure/B5702932.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5702933.png)

![ethyl 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5702934.png)

![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide](/img/structure/B5702989.png)